L-Phenyl-d5-alanine-2,3,3-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

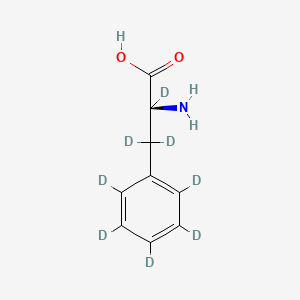

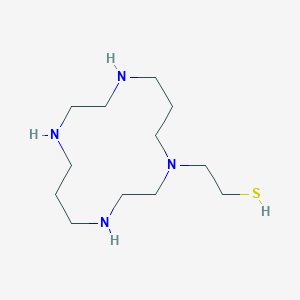

L-Phenyl-d5-alanine-2,3,3-d3 is a labelled form of L-Phenylalanine . Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . It is commonly used as a dietary supplement .

Synthesis Analysis

The synthesis of L-Phenyl-d5-alanine-2,3,3-d3 involves the enzymatic deacylation of acetylphenyl-d5-alanine-2,3,3-d3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6 .Molecular Structure Analysis

The molecular formula of L-Phenyl-d5-alanine-2,3,3-d3 is C9H11NO2 . The linear formula is C6D5CD2CD(NH2)CO2H . The molecular weight is 173.24 g/mol .Its optical activity is [α]25/D -33.0°, c = 1 in H2O . The melting point is 270-275 °C (dec.) (lit.) .

Wissenschaftliche Forschungsanwendungen

Biomolecular NMR Studies

L-Phenylalanine-d8 is often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . The deuterium atoms in the compound can provide unique insights into the behavior of the molecule in various environments.

Protein Synthesis

L-Phenylalanine-d8 plays an important role in protein synthesis . As an essential amino acid, it is a building block for proteins in the body. The isotopic labeling can be used to track the incorporation of the amino acid into proteins.

Metabolic Studies

The isotopic labeling of L-Phenylalanine-d8 allows it to be used in metabolic studies . Researchers can track the metabolic pathways of phenylalanine in the body, providing insights into various metabolic disorders.

Neurological Research

L-Phenylalanine-d8 is used in neurological research, particularly in the study of neurotransmission, addiction, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress, and anxiety . The compound’s role in the production of neurotransmitters like dopamine makes it a valuable tool in these studies.

Bioconversion Processes

L-Phenylalanine-d8 can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol through bioconversion processes . This opens the possibility of producing L-Phenylalanine-d8 in a cost-effective manner, which is crucial for its wide range of applications.

Pharmaceutical Applications

L-Phenylalanine-d8 is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors . The isotopic labeling can help in studying the pharmacokinetics and metabolism of these drugs.

Safety and Hazards

When handling L-Phenyl-d5-alanine-2,3,3-d3, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

L-Phenyl-d5-alanine-2,3,3-d3, also known as L-Phenylalanine-d8, is a deuterated form of the amino acid phenylalanine . It is primarily targeted at the same biological systems as phenylalanine, including various enzymes and receptors in the body .

Mode of Action

The compound interacts with its targets in a similar manner to phenylalanine, but the presence of deuterium atoms can alter the kinetics of these interactions . The deuterium atoms can slow down the rate of certain chemical reactions, allowing for more precise tracking of metabolic pathways .

Biochemical Pathways

L-Phenyl-d5-alanine-2,3,3-d3 is involved in the same biochemical pathways as phenylalanine. It can be used to trace the metabolism of phenylalanine in biological systems . For example, it has been used in feeding experiments with cultured cells of Asparagus officinalis, leading to the production of D-enriched asparenyol, a norlignan class of metabolite.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Phenyl-d5-alanine-2,3,3-d3 are expected to be similar to those of phenylalanine. The presence of deuterium atoms can potentially affect these properties, such as slowing down metabolic processes .

Result of Action

The molecular and cellular effects of L-Phenyl-d5-alanine-2,3,3-d3’s action are largely the same as those of phenylalanine, given their structural similarity. The deuterium atoms allow for more precise tracking of these effects .

Action Environment

The action, efficacy, and stability of L-Phenyl-d5-alanine-2,3,3-d3 can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-WYMAAGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenyl-d5-alanine-2,3,3-d3 | |

Q & A

Q1: What is the significance of L-Phenyl-d5-alanine-2,3,3-d3 in biosynthetic studies?

A1: L-Phenyl-d5-alanine-2,3,3-d3 serves as a valuable isotopic tracer in biosynthetic studies. Researchers used it to investigate the biosynthesis of asparenyol, a norlignan compound found in Asparagus officinalis. By feeding cultured cells with L-Phenyl-d5-alanine-2,3,3-d3, researchers were able to track the incorporation of deuterium atoms into the final asparenyol molecule. [] This allowed them to confirm that a single phenylalanine molecule provides the nine carbon atoms present in a specific portion of the asparenyol structure. []

Q2: How does the stability of kinsenoside (KD) relate to L-Phenyl-d5-alanine-2,3,3-d3?

A2: L-Phenyl-d5-alanine-2,3,3-d3 acts as an internal standard (IS) in the LC-MS/MS method developed to measure kinsenoside (KD) concentrations in beagle dog plasma. [] This method was crucial for understanding the pharmacokinetics and bioavailability of KD, which is known for its various pharmacological activities. The use of an IS like L-Phenyl-d5-alanine-2,3,3-d3 is essential for accurate and reliable quantification in such studies. []

Q3: Are there any specific structural characteristics of L-Phenyl-d5-alanine-2,3,3-d3 revealed in the research?

A3: While the provided research excerpts don't delve into the complete spectroscopic characterization of L-Phenyl-d5-alanine-2,3,3-d3, one study utilized H-NMR spectroscopy to analyze the deuterium incorporation into asparenyol after feeding with L-Phenyl-d5-alanine-2,3,3-d3. [] This analysis, focusing on deuterium positioning, indirectly confirmed the specific labeling pattern within L-Phenyl-d5-alanine-2,3,3-d3 itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)